N-(3-chloro-4-methylphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide
Description
This compound features a propanamide backbone linked to a 3-chloro-4-methylphenyl group and a 6-methyl-2,4-dioxo-tetrahydropyrimidin-5-yl moiety.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c1-8-3-4-10(7-12(8)16)18-13(20)6-5-11-9(2)17-15(22)19-14(11)21/h3-4,7H,5-6H2,1-2H3,(H,18,20)(H2,17,19,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGKGKPRSXWHIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=C(NC(=O)NC2=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Features
The target compound shares structural motifs with several propanamide and pyrimidine derivatives. Key analogs include:
Functional Group Analysis
- Pyrimidine Ring Modifications : The dioxo group in the target compound (vs. thioxo in ) may enhance hydrogen-bonding capacity but reduce metabolic stability.
- Aromatic Substituents : The 3-chloro-4-methylphenyl group balances lipophilicity and steric effects, contrasting with polar methoxy () or nitro groups ().
- Propanamide Linkers : The propanamide chain is conserved across analogs, but branching (e.g., cyclohexyl in ) alters pharmacokinetic profiles.
Physicochemical Data
Stability and Metabolic Considerations
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